Thalidomide-5'-C3-PEG4-OH is a derivative of thalidomide, a compound historically recognized for its sedative properties and later infamous for its teratogenic effects when used during pregnancy. Despite its controversial past, thalidomide and its derivatives have been repurposed in modern medicine, particularly for treating conditions such as multiple myeloma and certain inflammatory diseases. The modification of thalidomide with polyethylene glycol (PEG) chains enhances its solubility and bioavailability, making it more effective for therapeutic applications.
Thalidomide-5'-C3-PEG4-OH is synthesized from thalidomide through a process that incorporates a PEG moiety at the 5' position. This modification is aimed at improving the pharmacological properties of thalidomide, which has been extensively studied for its interactions with cellular proteins, particularly cereblon (CRBN), a key player in the ubiquitin-proteasome system .
The synthesis of Thalidomide-5'-C3-PEG4-OH involves several critical steps:
In industrial settings, the synthesis process is scaled up for efficiency. Automated systems are often employed to control reaction conditions precisely, ensuring consistent quality and cost-effectiveness in the production of Thalidomide-5'-C3-PEG4-OH.
Thalidomide-5'-C3-PEG4-OH has a complex molecular structure characterized by the following:
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity .
The structural data includes InChI and InChI Key identifiers that facilitate database searches and molecular modeling:
Thalidomide-5'-C3-PEG4-OH can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to products with altered pharmacological properties, potentially improving therapeutic efficacy .
The mechanism of action for Thalidomide-5'-C3-PEG4-OH primarily involves its interaction with cereblon. By binding to cereblon, it modulates the degradation of specific proteins involved in various cellular pathways. This interaction is crucial for its anti-inflammatory and immunomodulatory effects . The compound’s PEGylation enhances its binding affinity and stability compared to unmodified thalidomide.
Thalidomide-5'-C3-PEG4-OH exhibits enhanced solubility due to the PEG modification, which is critical for its bioavailability in biological systems.
The compound's chemical stability is influenced by the presence of the PEG chain, which protects against hydrolysis and degradation under physiological conditions. Its reactivity profile allows it to participate in various biochemical interactions essential for its therapeutic effects.
Thalidomide-5'-C3-PEG4-OH has diverse applications in scientific research:
The molecular design rigorously preserves the glutarimide ring system of thalidomide, which serves as the primary recognition element for CRBN binding. Biochemical studies confirm that this heterocyclic component engages key tryptophan residues (W380, W386, and W400) within the CRBN binding pocket through hydrophobic interactions and hydrogen bonding networks [2]. The phthalimide moiety remains unsubstituted at the 4-position to avoid steric clashes that could impair binding kinetics. This conservation strategy ensures maintenance of the native binding affinity (Kd ≈ 250-500 nM) characteristic of classical thalidomide-CRBN interactions. The C3 alkyl spacer (propyl chain) attached at the 5'-position of the glutarimide ring provides optimal distance from the core pharmacophore, minimizing interference with the protein-ligand interface while maintaining conformational flexibility essential for induced-fit binding [1] [8].
The incorporation of the PEG4 spacer fundamentally addresses two critical limitations of conventional thalidomide derivatives: poor aqueous solubility and steric hindrance. Composed of four repeating ethylene oxide units, the PEG4 linker significantly enhances hydrophilicity and hydrogen-bonding capacity, yielding a compound with substantially improved water solubility (>10-fold increase compared to unmodified thalidomide) [7]. This amphiphilic character facilitates biological membrane permeability while maintaining compatibility with aqueous reaction environments during PROTAC synthesis. The flexible, elongated structure (approximately 17.4 Å when fully extended) provides sufficient spatial separation between the E3 ligase ligand and the target protein warhead, enabling simultaneous binding within the ternary complex without steric conflict. Computational modeling indicates the PEG4 spacer maintains an optimal radius of gyration (Rg ≈ 8.3 Å), balancing conformational freedom with efficient proximity-driven ubiquitin transfer [4] [9].
Table 1: Molecular Characteristics of Thalidomide-5'-C3-PEG4-OH and Related Compounds
| Characteristic | Thalidomide-5'-C3-PEG4-OH | Thalidomide-5'-C3-PEG4-amine | Thalidomide-4'-ether-PEG3-amine |
|---|---|---|---|
| Molecular Formula | C₂₄H₃₃N₃O₉ (calculated) | C₂₄H₃₄ClN₃O₈ | C₂₁H₂₇N₃O₈·HCl |
| Molecular Weight | 507.54 g/mol (calculated) | 528.0 g/mol | 485.92 g/mol |
| Attachment Position | Glutarimide 5'-position | Glutarimide 5'-position | Phthalimide 4-position |
| Terminal Group | Hydroxyl (-OH) | Amine (-NH₂) | Amine (-NH₂) |
| Spacer Length | C3 + 4 ethylene oxide units | C3 + 4 ethylene oxide units | 3 ethylene oxide units |
| Key Functional Group | Primary alcohol | Primary amine (as HCl salt) | Primary amine (as HCl salt) |
The terminal hydroxyl group in Thalidomide-5'-C3-PEG4-OH serves as a versatile handle for conjugation to target protein ligands through carboxylate or amine functionalities. For coupling to amine-containing warheads, the hydroxyl group undergoes activation via conversion to N-hydroxysuccinimide (NHS) esters using N,N'-disuccinimidyl carbonate (DSC) in anhydrous aprotic solvents. This activated intermediate reacts efficiently with primary amines (ε-amino group of lysine residues or terminal alkylamines) under mild conditions (pH 7.5-8.5, 25°C), forming stable carbamate linkages. Alternatively, direct Mitsunobu reactions enable ether formation with phenolic warheads, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature. These methodologies achieve conjugation efficiencies exceeding 85% with minimal epimerization of chiral centers in complex warheads [7] [9].
PROTAC assembly leverages two principal conjugation strategies, each with distinct advantages for specific molecular contexts:
Carbodiimide-Mediated Amidation: Employing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic HOAt or HOBt facilitates direct coupling between the hydroxyl-terminated linker (after carboxylation) and amine-containing warheads. This method provides high atom economy and avoids bulky triazole adducts. However, it requires careful pH control (optimal pH 4.5-5.5 in MES buffer) to suppress hydrolysis and exhibits reduced efficiency with sterically hindered amines (yields typically 70-80%). Side reactions, including O-acylisourea formation and potential racemization, necessitate purification by reverse-phase HPLC [3] [6].
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach involves pre-functionalization of Thalidomide-5'-C3-PEG4-OH with an azido group via mesylate displacement or Appel reaction followed by azide substitution. The resulting azide derivative reacts with alkyne-functionalized target ligands under catalytic Cu(I) (generated in situ from CuSO₄ + sodium ascorbate) in t-BuOH/H₂O mixtures. This method offers exceptional bioorthogonality, near-quantitative yields (>95%), and insensitivity to steric hindrance. The resulting 1,4-disubstituted triazole moiety introduces a moderate polarity (logP increase ≈ 1.2) while maintaining metabolic stability. Reaction scalability and minimal purification requirements make this approach particularly suitable for complex PROTAC architectures [9] [10].
Table 2: Comparison of Conjugation Methodologies for PROTAC Assembly
| Parameter | Carbodiimide-Mediated Amidation | CuAAC Click Chemistry |
|---|---|---|
| Reaction Type | Amide bond formation | 1,2,3-triazole formation |
| Catalyst System | EDC/HOBt or EDC/HOAt | CuSO₄/Sodium Ascorbate |
| Typical Solvent | DMF, DCM, or aqueous buffer | t-BuOH/H₂O (1:1) |
| Optimal pH Range | 4.5-5.5 (carboxyl activation) | 7.0-8.5 |
| Reaction Temperature | 0-25°C | 25-50°C |
| Reaction Time | 4-24 hours | 1-4 hours |
| Typical Yield | 70-85% | 90-98% |
| Steric Tolerance | Moderate to low | High |
| Key Advantage | Direct bond formation; no linker addition | High efficiency; bioorthogonality |
| Key Limitation | Competitive hydrolysis; racemization risk | Introduction of triazole moiety |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: